molecular formula C9H8BrFO B2572413 3-Bromo-1-(4-fluorophenyl)propan-1-one CAS No. 57056-43-6

3-Bromo-1-(4-fluorophenyl)propan-1-one

Cat. No.: B2572413
CAS No.: 57056-43-6
M. Wt: 231.064
InChI Key: HFSYJZRWNVAYIG-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-1-(4-fluorophenyl)propan-1-one is widely used in scientific research due to its versatility:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-fluorophenyl)propan-1-one typically involves the bromination of 1-(4-fluorophenyl)propan-1-one. One common method is the reaction of 4-fluoroacetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.

    Reduction: 3-Bromo-1-(4-fluorophenyl)propan-1-ol.

    Oxidation: 3-Bromo-1-(4-fluorophenyl)propanoic acid.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound can form covalent bonds with nucleophilic residues in proteins, altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-(4-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential in various scientific applications .

Properties

IUPAC Name

3-bromo-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSYJZRWNVAYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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